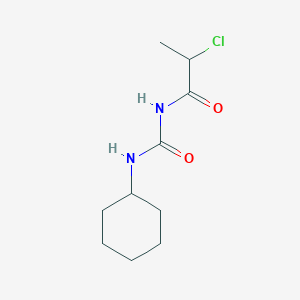

3-(2-Chloropropanoyl)-1-cyclohexylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(cyclohexylcarbamoyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2/c1-7(11)9(14)13-10(15)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFYKJXOOAHKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)NC1CCCCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Formation Via Carbodiimide Coupling and O to N Acyl Rearrangement:

This is a very common method for forming amide bonds and is also a primary route for the formation of N-acylureas, which are often considered stable side products in these reactions. peptide.comresearchgate.net

Step 1: Formation of the O-Acylisourea Intermediate: The reaction begins with the activation of a carboxylic acid by a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.com

Step 2: Intramolecular O-to-N Acyl Migration: The O-acylisourea intermediate is unstable and can undergo a rapid intramolecular rearrangement. unb.ca This O→N acyl transfer involves the migration of the acyl group from the oxygen atom to the nearby nitrogen atom of the isourea moiety. rsc.orgnih.gov This rearrangement is often irreversible and leads to the formation of the thermodynamically more stable N-acylurea. rsc.org

The rate of this rearrangement can be influenced by factors such as solvent and pH. unb.carsc.org In peptide synthesis, this rearrangement is an undesirable side reaction, and additives like N-hydroxysuccinimide (NHS) are often used to trap the O-acylisourea intermediate before it can rearrange. peptide.com

Reaction Scheme: Carbodiimide-Mediated N-Acylurea Formation

Carboxylic Acid + Carbodiimide → [O-Acylisourea Intermediate] → N-Acylurea

Formation from Isocyanates:

Another major pathway involves the reaction of isocyanates with amides or the acylation of ureas.

Acyl Isocyanates and Amines: An acyl isocyanate can react directly with an amine (like cyclohexylamine) to form an N-acylurea. reading.ac.uk

Isocyanates and Amides: The reaction of an isocyanate (e.g., cyclohexyl isocyanate) with a primary amide (e.g., 2-chloropropanamide) can also yield an N,N'-disubstituted acylurea, though this may require harsher conditions. reading.ac.uk

Benzoyl Isocyanate Intermediates: A versatile, two-step method involves reacting a benzoyl isocyanate with phenol (B47542) to generate an N-(phenoxycarbonyl)benzamide intermediate. This stable intermediate can then be coupled with various amines via nucleophilic displacement to afford the target N-acyl ureas in good yields under mild conditions. nih.gov

Formation from Acyl Chlorides:

N-acylureas can be prepared by the direct acylation of a pre-formed urea (B33335). In the context of 3-(2-Chloropropanoyl)-1-cyclohexylurea, this would involve the reaction of 1-cyclohexylurea with 2-chloropropanoyl chloride. nih.gov This reaction is typically carried out in the presence of a base to neutralize the HCl that is formed as a byproduct. This method is straightforward and is particularly useful in solid-phase synthesis. nih.gov

Other Synthetic Routes:

Less common but effective methods have also been developed.

Silver-Catalyzed Coupling: A silver-catalyzed coupling of dioxazolones with isocyanides and water has been reported to produce N-acylurea derivatives in moderate to good yields. researchgate.net

From Aryl Carbodiimides: A process for synthesizing aryl N-acylureas in high yield involves reacting an aryl carbodiimide (B86325) with a carboxylic acid under mild conditions. google.com

Summary of Formation Mechanisms

| Starting Materials | Key Intermediate/Process | Product |

| Carboxylic Acid + Carbodiimide | O-Acylisourea intermediate, O→N acyl migration rsc.orgresearchgate.net | N-Acylurea |

| Acyl Isocyanate + Amine | Direct addition | N-Acylurea |

| Isocyanate + Amide | Nucleophilic addition | N-Acylurea |

| Urea (B33335) + Acyl Chloride | Nucleophilic acyl substitution nih.gov | N-Acylurea |

| Dioxazolone + Isocyanide + H₂O | Silver-catalyzed coupling researchgate.net | N-Acylurea |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical first step in the characterization of a new molecule, providing a highly accurate mass measurement that facilitates the determination of its elemental composition. For 3-(2-Chloropropanoyl)-1-cyclohexylurea (C₁₀H₁₇ClN₂O₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision. This experimental value, when compared to the theoretical mass, confirms the molecular formula, typically with an error of less than 5 ppm. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak [M+2+H]⁺ at two mass units higher, having an intensity approximately one-third of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the parent ion. researchgate.netnih.govresearchgate.net The fragmentation pathways for N-acyl ureas are often predictable, yielding characteristic product ions. nih.gov The primary cleavage is expected at the C-N bond between the urea (B33335) and the acyl group, leading to the elimination of a cyclohexyl isocyanate moiety or the formation of a protonated cyclohexylurea (B1359919) ion. Other significant fragmentation pathways would likely involve the 2-chloropropanoyl group, such as the loss of HCl or cleavage to form an acylium ion.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| 233.1000 [M+H]⁺ | [C₁₀H₁₈ClN₂O₂]⁺ | Protonated molecular ion (³⁵Cl) |

| 235.0971 [M+2+H]⁺ | [C₁₀H₁₈³⁷ClN₂O₂]⁺ | Isotopic peak confirming presence of one Cl atom |

| 197.1231 | Loss of HCl | Characteristic loss for chlorinated compounds |

| 127.1179 | [C₇H₁₅N₂O]⁺ | Protonated 1-cyclohexylurea fragment |

| 91.0549 | [C₃H₄ClO]⁺ | 2-Chloropropanoyl acylium ion |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the molecular framework.

1D (¹H, ¹³C) NMR for Primary Structure Confirmation

The ¹H NMR spectrum is used to identify the different proton environments in the molecule. For this compound, distinct signals are expected for the two N-H protons of the urea group, the methine proton on the cyclohexyl ring attached to the nitrogen, the methine proton alpha to the carbonyl and chlorine, the methyl protons of the propanoyl group, and the remaining methylene (B1212753) protons of the cyclohexyl ring. The electronegativity of adjacent atoms (O, N, Cl) causes characteristic downfield shifts. docbrown.info Spin-spin coupling would lead to specific splitting patterns; for example, the methine proton at C2 of the propanoyl group would appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. docbrown.infochemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure, ten distinct carbon signals are expected. The two carbonyl carbons (one urea, one acyl) would appear furthest downfield (~155-175 ppm), while the carbons of the cyclohexyl ring and the methyl group would be found in the upfield aliphatic region. uva.nlchemicalbook.com

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N(3)-H (Acyl side) | 8.0 - 9.0 | Broad Singlet |

| N(1)-H (Cyclohexyl side) | 5.5 - 6.5 | Doublet |

| CH-Cl | 4.6 - 4.8 | Quartet (q) |

| CH-N (Cyclohexyl) | 3.6 - 3.9 | Multiplet (m) |

| CH₃ | 1.7 - 1.9 | Doublet (d) |

| Cyclohexyl CH₂ | 1.0 - 2.1 | Multiplets (m) |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acyl) | 170 - 175 |

| C=O (Urea) | 155 - 160 |

| CH-Cl | 50 - 55 |

| CH-N (Cyclohexyl) | 50 - 55 |

| Cyclohexyl CH₂ | 24 - 34 |

| CH₃ | 20 - 23 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are essential for unambiguously assigning the 1D spectra and confirming the molecular structure. beilstein-journals.orgnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would show clear correlations between the N(1)-H and the adjacent cyclohexyl CH-N proton, as well as between the CH-Cl and the CH₃ protons, confirming the 2-chloropropanoyl fragment. Correlations among the protons of the cyclohexyl ring would also be visible.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations (2-3 bonds) between protons and carbons. It is crucial for connecting the distinct fragments of the molecule. For instance, an HMBC experiment would show a correlation from the N(3)-H proton to the acyl carbonyl carbon, and from the N(1)-H proton to the urea carbonyl carbon and the cyclohexyl CH-N carbon, thus confirming the acyl-urea-cyclohexyl connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's preferred 3D conformation in solution. For example, NOESY could reveal spatial proximities between certain protons on the cyclohexyl ring and the acyl group, defining their relative orientation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov For this compound, the spectra would be dominated by absorptions corresponding to the urea and acyl moieties.

The FT-IR spectrum would show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. researchgate.net The presence of intermolecular hydrogen bonding, where the N-H group acts as a donor and a carbonyl oxygen acts as an acceptor, typically results in a broadening of these bands and a shift to lower wavenumbers. acs.org Two distinct C=O stretching bands would be expected: one for the acyl carbonyl (~1700-1720 cm⁻¹) and one for the urea carbonyl (~1640-1660 cm⁻¹). nih.gov The C-N stretching and N-H bending modes (Amide II band) would appear in the 1500-1550 cm⁻¹ region. esisresearch.org The C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹. Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C-C bonds of the cyclohexyl ring and the C=O bonds. nih.gov

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch | 3200 - 3400 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |

| C=O Stretch (Acyl) | 1700 - 1720 | FT-IR, Raman (strong) |

| C=O Stretch (Urea) | 1640 - 1660 | FT-IR (strong), Raman |

| N-H Bend (Amide II) | 1530 - 1560 | FT-IR |

| C-N Stretch | 1230 - 1300 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR |

X-ray Crystallography for Solid-State Structure, Conformation, and Supramolecular Assembly

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov For this compound, a crystal structure analysis would confirm the connectivity established by NMR and provide insight into its solid-state conformation and intermolecular interactions.

The cyclohexyl ring would be expected to adopt a stable chair conformation. nih.govresearchgate.net A key feature of the crystal packing would be the formation of extensive hydrogen-bonding networks. nih.gov Urea functionalities are well-known to form robust intermolecular N-H···O=C hydrogen bonds, often leading to the formation of centrosymmetric dimers or one-dimensional tapes and chains. iucr.orgresearchgate.netresearchgate.net In this molecule, both the urea N-H and the acylurea N-H can act as hydrogen bond donors, while the two carbonyl oxygens can act as acceptors, leading to a complex and stable supramolecular assembly. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

The presence of a stereocenter at the C2 position of the propanoyl group means that this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiroptical techniques are essential for studying these stereoisomers.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.commtoz-biolabs.com While the molecule lacks strong UV chromophores, the carbonyl groups of the acyl and urea moieties will exhibit n→π* electronic transitions that can give rise to signals (Cotton effects) in the ECD spectrum. nih.gov The primary application of ECD in this context is the determination of the absolute configuration (i.e., whether the stereocenter is R or S). This is achieved by comparing the experimentally measured ECD spectrum with a theoretical spectrum generated by time-dependent density functional theory (TD-DFT) calculations for one of the enantiomers (e.g., the S-enantiomer). A match between the signs and relative intensities of the experimental and calculated Cotton effects allows for an unambiguous assignment of the absolute configuration. nih.govrsc.orgrsc.org This method is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. researchgate.netamericanlaboratory.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of a molecule. For 3-(2-Chloropropanoyl)-1-cyclohexylurea, DFT calculations would be employed to determine key electronic properties. These calculations could predict the molecule's stability and reactivity by analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule.

Furthermore, these calculations can map the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting how this compound might interact with other chemical species. While specific data for this compound is not available, a hypothetical table of DFT-calculated parameters is presented below to illustrate the type of information that would be generated.

Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational methods used for this purpose.

MM methods would be used to perform a systematic search for low-energy conformations of the molecule. This process generates a potential energy surface, where the valleys represent stable conformers. MD simulations would then provide insight into the dynamic behavior of the molecule over time, showing how it transitions between different conformations at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. Without specific studies, a representative table of potential low-energy conformers is provided for illustrative purposes.

Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| 1 | 0.0 | C-N-C=O: 180° |

| 2 | 1.2 | C-N-C=O: 60° |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable in interpreting experimental spectra or even in predicting the appearance of spectra for a yet-to-be-synthesized compound. For this compound, quantum chemical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted IR frequencies and intensities can be correlated with vibrational modes of the molecule, aiding in the assignment of experimental IR bands. Calculated NMR chemical shifts for the hydrogen and carbon atoms can be compared with experimental data to confirm the molecular structure. The prediction of electronic transitions and their corresponding wavelengths can help in the interpretation of UV-Vis spectra. A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |

|---|---|---|

| IR | C=O stretch: 1680 cm⁻¹ | 1675 cm⁻¹ |

| ¹H NMR | Cyclohexyl CH: 1.2-1.8 ppm | 1.1-1.9 ppm |

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

To understand the chemical reactions that this compound might undergo, computational chemists can model potential reaction pathways. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed.

Transition state analysis is a key component of this modeling. The geometry and energy of the transition state provide crucial information about the energy barrier of a reaction, which determines the reaction rate. For example, modeling the nucleophilic substitution of the chlorine atom in this compound would involve locating the transition state for this process. This would provide insights into the reaction mechanism, such as whether it proceeds via an SN1 or SN2 pathway.

Molecular Docking and Interaction Analysis for Non-Covalent Interactions in Supramolecular Chemistry

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of supramolecular chemistry, this could be used to study how this compound interacts with other molecules through non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

For instance, docking simulations could be performed to understand how this molecule might bind to a host molecule, such as a cyclodextrin or a calixarene. The results would provide a detailed picture of the binding mode and an estimation of the binding affinity. This information is crucial for the design of new supramolecular assemblies and materials.

Derivatization and Analogue Synthesis

Systematic Modification of the 2-Chloropropanoyl Moiety

The α-chloro substituent in the propanoyl group serves as an excellent leaving group, making this position a prime target for nucleophilic substitution and other transformations.

The chlorine atom can be readily exchanged for other halogens, such as fluorine, bromine, or iodine, through well-established procedures like the Finkelstein reaction. wikipedia.org This reaction typically involves treating the parent chloro compound with an excess of a metal halide salt (e.g., NaI, KBr, KF) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The choice of solvent is critical, as it often drives the reaction equilibrium by precipitating the less soluble sodium chloride. wikipedia.org Such modifications are instrumental in fine-tuning the electronic and steric properties of the molecule.

Table 1: Representative Halogen Exchange Reactions

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 3-(2-Chloropropanoyl)-1-cyclohexylurea | Sodium Iodide (NaI) | Acetone | 3-(2-Iodopropanoyl)-1-cyclohexylurea |

| This compound | Potassium Bromide (KBr) | DMF | 3-(2-Bromopropanoyl)-1-cyclohexylurea |

| This compound | Potassium Fluoride (KF) | DMF | 3-(2-Fluoropropanoyl)-1-cyclohexylurea |

The electrophilic carbon atom bearing the chlorine is susceptible to attack by a wide array of nucleophiles in SN2-type reactions. rsc.orgmdpi.com This versatility allows for the introduction of diverse functional groups, significantly expanding the chemical space of accessible analogues.

N-Nucleophiles: Amines (primary and secondary), azides, and heterocyclic compounds can displace the chloride to form the corresponding amino or azido (B1232118) derivatives. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated.

O-Nucleophiles: Alcohols, phenols, and carboxylates can be used to synthesize ether and ester analogues, respectively. Reactions with alkoxides or carboxylate salts in a polar aprotic solvent are common.

S-Nucleophiles: Thiols and thiophenols react readily to yield thioether derivatives. These reactions are often carried out under basic conditions to form the more nucleophilic thiolate anion.

C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be employed to form new carbon-carbon bonds, enabling chain extension.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile Class | Reagent | Product |

|---|---|---|

| N-Nucleophile | Diethylamine | 3-(2-(Diethylamino)propanoyl)-1-cyclohexylurea |

| N-Nucleophile | Sodium Azide (B81097) | 3-(2-Azidopropanoyl)-1-cyclohexylurea |

| O-Nucleophile | Sodium Methoxide | 3-(2-Methoxypropanoyl)-1-cyclohexylurea |

| O-Nucleophile | Sodium Acetate | 1-(Cyclohexylcarbamoyl)-1-methyl-2-oxoethyl acetate |

| S-Nucleophile | Sodium Thiophenolate | 3-(2-(Phenylthio)propanoyl)-1-cyclohexylurea |

| C-Nucleophile | Sodium Cyanide | 3-(2-Cyanopropanoyl)-1-cyclohexylurea |

Beyond simple substitution, the 2-chloropropanoyl moiety can be a starting point for more complex structural modifications. Reaction with carbon nucleophiles, as mentioned, is a primary method for chain extension. nih.gov Furthermore, elimination of HCl using a strong, sterically hindered base can introduce an α,β-unsaturated double bond, yielding 3-acryloyl-1-cyclohexylurea. This acryloyl derivative can then serve as a Michael acceptor or a monomer for polymerization.

Chemical Transformations at the Urea (B33335) Nitrogen Atoms (e.g., N-Alkylation, N-Arylation)

The urea linkage contains two N-H protons that can be deprotonated and subsequently alkylated or arylated. The reactivity of the two nitrogen atoms (N1, adjacent to the cyclohexyl group, and N3, adjacent to the propanoyl group) differs due to the electronic influence of their respective substituents. The N3 nitrogen is part of an acylurea structure, making its proton more acidic and generally more susceptible to deprotonation and subsequent reaction. Standard conditions for N-alkylation involve a strong base (e.g., sodium hydride) in an aprotic solvent, followed by the addition of an alkyl or aryl halide. google.com

Table 3: N-Alkylation/Arylation of the Urea Moiety

| Position | Reagent | Base | Product |

|---|---|---|---|

| N3 | Methyl Iodide | NaH | 1-Cyclohexyl-3-methyl-3-(2-chloropropanoyl)urea |

| N3 | Benzyl Bromide | K₂CO₃ | 3-Benzyl-1-cyclohexyl-3-(2-chloropropanoyl)urea |

| N1 | Ethyl Bromide | NaH | 1-(N-Ethylcyclohexylamino)-3-(2-chloropropanoyl)urea* |

*Selective alkylation at N1 can be challenging and may require specific directing groups or reaction conditions.

Functionalization of the Cyclohexyl Ring

Modifying the saturated cyclohexyl ring is generally more challenging than derivatizing the other parts of the molecule. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator, can introduce a bromine atom onto the ring, although this process often lacks regioselectivity and can yield a mixture of isomers. Once halogenated, the cyclohexyl ring can undergo further substitution or elimination reactions to introduce other functional groups or unsaturation.

Synthesis of Stereoisomeric Analogues for Configurational Studies

The C2 carbon of the propanoyl moiety is a stereocenter, meaning that this compound exists as a pair of enantiomers ((R) and (S)). Standard synthesis protocols typically yield a racemic mixture. The preparation of enantiomerically pure or enriched analogues is essential for studying stereospecific interactions in biological systems. nih.gov

This can be achieved through two primary routes:

Chiral Synthesis: Employing an enantiomerically pure starting material, such as (R)-2-chloropropionyl chloride or (S)-2-chloropropionyl chloride, in the initial reaction with cyclohexylurea (B1359919). This approach directly yields the desired stereoisomer.

Chiral Resolution: Separating the enantiomers from the racemic mixture. This can be accomplished by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.

The synthesis and study of individual stereoisomers allow for a more precise understanding of how the three-dimensional configuration of the molecule influences its properties and interactions. nih.gov

Applications in Organic Synthesis and Material Science

Role as a Chiral Building Block in Asymmetric Synthesis

The structure of 3-(2-Chloropropanoyl)-1-cyclohexylurea contains a stereocenter at the second carbon of the propanoyl group, suggesting its potential for use as a chiral building block. Chiral building blocks are essential components in asymmetric synthesis, allowing for the construction of enantiomerically pure molecules, which is critical in fields like pharmacology. nih.gov However, no specific studies or documented applications were found that utilize this compound for this purpose. The potential utility of its (R)- or (S)-enantiomers in asymmetric synthesis remains unexplored in the available literature.

Precursor for the Synthesis of Novel Heterocyclic Compounds

N-acylureas and compounds bearing reactive chloro-acyl groups can serve as versatile precursors for the synthesis of various heterocyclic systems. mdpi.comamazonaws.com The electrophilic carbonyl carbon and the carbon atom attached to the chlorine, along with the nucleophilic nitrogen atoms of the urea (B33335) moiety, provide multiple reactive sites for cyclization reactions. Despite this potential, a search of the scientific literature did not yield any specific examples or methods where this compound is used as a precursor for the synthesis of novel heterocyclic compounds.

Potential in Catalyst Design (e.g., Organocatalysis or Ligands for Metal Catalysis)

Urea and thiourea (B124793) derivatives are widely recognized for their ability to form hydrogen bonds, a property that has been extensively exploited in the design of organocatalysts. uniroma1.it These catalysts are active in a multitude of asymmetric reactions. Furthermore, molecules with specific functional groups can act as ligands for metal-based catalysts. While the structural motifs within this compound suggest a theoretical potential for such applications, there is no published research demonstrating its use in catalyst design, either as an organocatalyst or as a ligand for metal catalysis.

Utility as a Synthetic Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of each starting material. tcichemicals.comnih.gov Urea derivatives can be key components in certain MCRs, such as the Biginelli reaction. mdpi.com However, no specific MCR protocols or synthetic schemes have been reported that involve this compound as a reactant or synthetic intermediate.

Due to the absence of specific research findings for this compound in the requested applications, no data tables can be generated.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone for the analysis of 3-(2-Chloropropanoyl)-1-cyclohexylurea, enabling the separation of the main compound from impurities and by-products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools in this context, each with its specific applications.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography is a versatile and widely used technique for the purity assessment and quantitative analysis of N-acylurea compounds. rsc.orgrsc.org Given the structure of this compound, reversed-phase HPLC is a suitable approach. In this method, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. Detection is commonly performed using a UV detector, as the urea (B33335) and carbonyl chromophores in the molecule absorb UV light.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

The 2-chloropropanoyl moiety in this compound contains a chiral center, meaning the compound can exist as two enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comresearchgate.net Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. drexel.edu The separation of N-acylurea enantiomers has been demonstrated using chiral HPLC, confirming the utility of this technique for assessing the enantiomeric purity of such compounds. nih.gov

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, direct GC-MS analysis of urea derivatives like this compound can be challenging due to their polarity and potential for thermal degradation. google.com Phenylurea herbicides, which share structural similarities, are often analyzed by GC-MS, sometimes involving a derivatization step to increase volatility and thermal stability. researchgate.net

For this compound, a derivatization approach, such as silylation, could be employed to make the compound more amenable to GC-MS analysis. The mass spectrometer provides detailed structural information, which is invaluable for the identification of impurities and degradation products. The fragmentation pattern of the parent compound and any detected impurities can be used to elucidate their structures. While direct analysis is difficult, some urea compounds can be detected by GC-MS after derivatization. hmdb.ca

Quantitative NMR (qNMR) for Precise Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the highly accurate and precise determination of the concentration and purity of organic molecules, including active pharmaceutical ingredients. emerypharma.comresearchgate.net A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a specific reference standard of the analyte. acs.org

For the qNMR analysis of this compound, a known amount of the sample is dissolved in a deuterated solvent along with a certified internal standard of known purity. acs.org The concentration of the analyte is then calculated by comparing the integral of a specific resonance signal of the analyte with the integral of a signal from the internal standard. Protons on the cyclohexyl ring or the methine proton adjacent to the chlorine atom could serve as suitable signals for quantification.

Table 3: Key Parameters for a qNMR Experiment

| Parameter | Description |

| Spectrometer | High-field NMR spectrometer (e.g., 400 MHz or higher) |

| Solvent | Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) |

| Internal Standard | Maleic acid, Dimethyl sulfone, or other suitable certified standard |

| Pulse Sequence | A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei. |

| Data Processing | Careful phasing and baseline correction of the spectrum followed by accurate integration of the selected analyte and standard signals. |

The precision and accuracy of qNMR make it a valuable tool for the certification of reference materials and for the independent verification of results obtained by chromatographic methods. nih.govrsc.org

Thermal Analysis (e.g., DSC, TGA) for Stability Profiling and Phase Behavior

Thermal analysis techniques are crucial for characterizing the physicochemical properties of this compound, including its melting point, thermal stability, and decomposition profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal its melting point as an endothermic peak. The presence of multiple peaks could indicate polymorphism or the presence of impurities. The melting point of urea itself is around 132 °C. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show the temperature at which the compound begins to decompose, indicated by a loss of mass. The decomposition of urea and its derivatives can proceed through various pathways, including the formation of biuret, triuret, and cyanuric acid. bohrium.comkit.edu The TGA data provides critical information about the thermal stability and the temperature limits for handling and storage of the compound.

Table 4: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Illustrative Value |

| DSC | Onset of Melting | 145 °C |

| Peak Melting Point | 150 °C | |

| TGA | Onset of Decomposition (5% mass loss) | 180 °C |

These thermal analysis techniques are vital for understanding the solid-state properties of this compound, which is essential for formulation development and ensuring the stability of the final product.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-(2-Chloropropanoyl)-1-cyclohexylurea and its derivatives is an ideal candidate for integration with flow chemistry and automated synthesis platforms. Continuous-flow synthesis, as opposed to traditional batch production, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over parameters such as temperature, pressure, and reaction time. researchgate.netresearchgate.net This method enhances heat and mass transfer, often leading to higher yields, improved product purity, and shorter reaction times. researchgate.net

Automated platforms can further leverage the benefits of flow chemistry by enabling high-throughput synthesis and optimization. scribd.com Such systems can systematically vary reactants and conditions to rapidly generate a library of derivatives based on the this compound scaffold. By integrating online analysis, these platforms can facilitate real-time reaction monitoring and data collection, paving the way for self-optimizing systems that require minimal human intervention. researchgate.netsoci.org The transition from batch to a continuous, automated process could significantly accelerate the discovery of novel analogues with desirable properties.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Moderate | Precise (±0.1°C) |

| Mixing | Mechanical Stirring | Efficient Diffusive Mixing |

| Safety | Risk of thermal runaway | Enhanced, small reaction volume |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Product Purity | Variable, may require extensive purification | High, reduced byproducts |

| Automation Potential | Limited | High, suitable for library synthesis |

Application of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful tools for prediction and optimization. rjptonline.orgijnc.ir For this compound, ML algorithms can be trained on existing chemical reaction data to predict the outcomes of synthetic routes, including product yield and potential byproducts. rjptonline.org These models can identify the optimal reaction conditions—such as solvent, temperature, and catalyst—by analyzing complex, non-linear relationships between input parameters that are not immediately obvious to human researchers. nih.gov

Beyond optimizing the primary synthesis, AI can accelerate the derivatization process. Predictive models can assess the likely success of subsequent reactions, for instance, the substitution of the chlorine atom with various nucleophiles. By scoring potential synthesis pathways, chemists can prioritize experiments that are most likely to yield the desired products, thereby saving significant time and resources. rjptonline.org As more data is generated, these models can be continuously refined, improving their predictive accuracy and becoming indispensable tools in the exploration of the chemical space around this core structure. ijnc.ir

Table 2: Hypothetical Machine Learning Model for Optimizing the Synthesis of a this compound Derivative

| Input Variable | Value | Predicted Output |

|---|---|---|

| Reactant A | 1-Cyclohexylurea | Yield (%) |

| Reactant B | 2-Chloropropanoyl chloride | 88.5% |

| Solvent | Acetonitrile (B52724) | Purity (%) |

| Base | Triethylamine | 97.2% |

| Temperature (°C) | 25 |

| Reaction Time (min) | 60 | |

Development of Novel Catalytic Systems for Efficient Synthesis and Derivatization

While the initial synthesis of this compound may proceed via established acylation methods, future research will likely focus on developing novel catalytic systems to enhance efficiency and enable advanced derivatization. The development of catalysts could focus on two primary areas: the synthesis of the core structure and its subsequent functionalization. For the synthesis, a highly efficient catalyst could lower the activation energy of the reaction, allowing it to proceed under milder conditions, with lower waste, and potentially with stereochemical control.

The true potential for catalytic innovation lies in the derivatization of the molecule. The chlorine atom on the propanoyl group is a key site for modification. Novel catalytic systems, such as those based on transition metals, could be developed to facilitate a wide range of cross-coupling reactions. This would allow for the introduction of diverse functional groups (e.g., aryl, alkyl, amino groups) at this position, which is often challenging using traditional methods. The discovery of catalysts that enable selective and high-yield transformations would dramatically expand the library of accessible derivatives.

Table 3: Potential Catalytic Derivatization Reactions for this compound

| Reaction Type | Reagent | Potential Catalyst System | Resulting Functional Group |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Palladium-based (e.g., Pd(PPh₃)₄) | Aryl group |

| Buchwald-Hartwig | Amine | Palladium or Copper-based | Amino group |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper co-catalyst | Alkynyl group |

| Nucleophilic Sub. | Sodium azide (B81097) | Phase-transfer catalyst | Azido (B1232118) group |

Exploration of Self-Assembly and Supramolecular Chemistry

The molecular structure of this compound contains key features conducive to self-assembly and the formation of supramolecular structures. The urea (B33335) functional group is a powerful motif for creating predictable, directional hydrogen bonds, with two hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O). These interactions can guide the molecules to assemble into well-ordered, higher-dimensional structures such as tapes, sheets, or helical fibers. nih.govlogancollinsblog.com

Future research in this area would involve studying the self-assembly behavior of the compound under various conditions (e.g., in different solvents, at various concentrations and temperatures). The interplay between the hydrogen bonding of the urea group, the steric bulk of the cyclohexyl ring, and the polar chloropropanoyl tail will dictate the final architecture of the supramolecular assembly. logancollinsblog.com Understanding and controlling these non-covalent interactions could lead to the development of novel materials, such as gels or liquid crystals, with unique physicochemical properties derived from their organized molecular structure.

Table 4: Potential Hydrogen Bonding Interactions in this compound Self-Assembly

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Supramolecular Motif |

|---|---|---|

| N-H (urea) | C=O (urea of adjacent molecule) | Linear tape or sheet |

| N-H (urea) | C=O (propanoyl of adjacent molecule) | Inter-chain cross-linking |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To achieve the precise control required by modern synthetic methods like flow chemistry, advanced spectroscopic techniques for in situ reaction monitoring are essential. spectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel or flow path to provide real-time data on the chemical composition of the mixture. mdpi.comfrontiersin.org

For the synthesis of this compound, an in situ FTIR probe could continuously monitor the reaction progress by tracking the disappearance of the reactant's characteristic vibrational bands and the appearance of the product's bands. For example, the consumption of the starting cyclohexylurea (B1359919) and the formation of the amide C=O stretch in the product could be quantified in real time. mdpi.com This data allows for the precise determination of reaction kinetics, the identification of transient intermediates, and the exact endpoint of the reaction. This level of process analytical technology (PAT) is critical for ensuring reproducibility, optimizing yield, and minimizing impurities, especially in automated and industrial-scale synthesis. mdpi.com

Table 5: Key Infrared (IR) Vibrational Frequencies for In Situ Monitoring of Synthesis

| Molecule | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| 1-Cyclohexylurea (Reactant) | N-H | Stretch | 3400-3200 |

| 2-Chloropropanoyl chloride (Reactant) | C=O (acyl chloride) | Stretch | ~1800 |

| This compound (Product) | C=O (urea) | Stretch | ~1680 |

| This compound (Product) | C=O (amide) | Stretch | ~1720 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloropropanoyl)-1-cyclohexylurea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, chloropropanoyl derivatives (e.g., 2-chloro-1-arylpropan-1-ones) are commonly used as intermediates in analogous syntheses . Reacting 2-chloropropanoyl chloride with 1-cyclohexylurea under anhydrous conditions in dichloromethane, with a base like triethylamine, is a plausible route. Optimization should focus on temperature control (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 molar ratio of urea to acyl chloride). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Chlorinated compounds often exhibit skin corrosion/irritation (CLP Category 1, H314). Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. Store in a cool, dry place away from oxidizers .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions common in ureas) using SHELXL for refinement .

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, chloropropanoyl carbonyl at ~δ 170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular mass (e.g., expected [M+H]⁺ ~265.1 Da) .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference. For crystallization trials, use solvent pairs like ethanol/water .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : After synthesis, use liquid-liquid extraction (water/ethyl acetate) to remove unreacted starting materials. Recrystallization from ethanol or acetonitrile improves purity. Monitor by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXD for initial structure solution and SHELXL for refinement with restraints (e.g., DELU for thermal motion). Validate with R1/wR2 convergence (<5% difference) and check the Hirshfeld surface for intermolecular interactions .

Q. What experimental approaches assess the reactivity of the chloropropanoyl group under varying pH/temperature?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–80°C. Monitor hydrolysis via HPLC (C18 column, acetonitrile/water mobile phase). The chloro group is prone to nucleophilic substitution in basic conditions (pH >10), forming hydroxypropanoyl derivatives .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). For IC50 discrepancies, check compound stability (via LC-MS) and assay conditions (e.g., serum proteins may bind the compound). Apply the FAIR principles (Findable, Accessible, Interoperable, Reusable) to share raw data for reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure as a template. Optimize the ligand geometry with DFT (B3LYP/6-31G*). Validate binding energies with MD simulations (GROMACS) over 100 ns to assess stability .

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer : Use a fluorescence-based ADP-Glo™ kinase assay. Test against a panel of kinases (e.g., PKA, PKC) at 1–100 µM concentrations. Include staurosporine as a positive control. Confirm hits with Western blotting for phosphorylation targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.